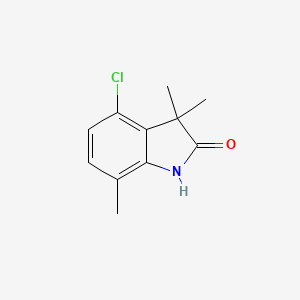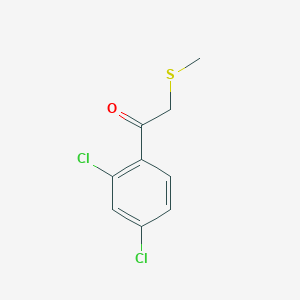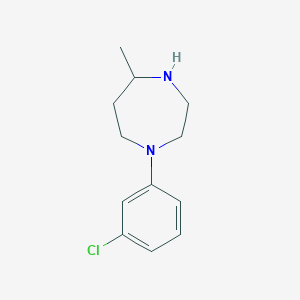![molecular formula C9H17ClS B13192949 1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane](/img/structure/B13192949.png)
1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane is an organic compound characterized by a cyclopentane ring substituted with a chloromethyl group and a 2-(methylsulfanyl)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane can be synthesized through a multi-step process involving the following key steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions using reagents such as formaldehyde and hydrochloric acid.
Attachment of the 2-(Methylsulfanyl)ethyl Group: The 2-(methylsulfanyl)ethyl group can be attached through nucleophilic substitution reactions involving thiol-containing compounds.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the chloromethyl group with other functional groups using nucleophiles such as amines or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, ether as a solvent.
Substitution: Amines, alkoxides, polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Methyl-substituted cyclopentane derivatives.
Substitution: Amino or alkoxy-substituted cyclopentane derivatives.
Scientific Research Applications
1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving nucleophilic substitution and redox reactions, leading to the formation of active intermediates that exert biological or chemical effects.
Comparison with Similar Compounds
1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane can be compared with similar compounds such as:
1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclohexane: Similar structure but with a cyclohexane ring, leading to different steric and electronic properties.
1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclobutane: Smaller ring size, resulting in different reactivity and stability.
1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cycloheptane: Larger ring size, affecting the compound’s conformational flexibility and interactions.
Uniqueness: this compound is unique due to its specific ring size and substitution pattern, which confer distinct chemical and physical properties compared to its analogs.
Properties
Molecular Formula |
C9H17ClS |
|---|---|
Molecular Weight |
192.75 g/mol |
IUPAC Name |
1-(chloromethyl)-1-(2-methylsulfanylethyl)cyclopentane |
InChI |
InChI=1S/C9H17ClS/c1-11-7-6-9(8-10)4-2-3-5-9/h2-8H2,1H3 |
InChI Key |
HTUNZWXBQBMIQY-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC1(CCCC1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]propyl}piperazine](/img/structure/B13192869.png)



![1-[2-(Aminomethyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B13192901.png)

![5-({[(Benzyloxy)carbonyl]amino}methyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13192918.png)

![({[2-(Bromomethyl)-2-methylbut-3-en-1-yl]oxy}methyl)benzene](/img/structure/B13192927.png)





